molecular formula C18H15BrN2OS B2744204 N-(5-(4-bromobenzyl)thiazol-2-yl)-2-phenylacetamide CAS No. 301175-66-6

N-(5-(4-bromobenzyl)thiazol-2-yl)-2-phenylacetamide

Cat. No.: B2744204
CAS No.: 301175-66-6
M. Wt: 387.3
InChI Key: WAYFETOLWBMOKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(4-Bromobenzyl)thiazol-2-yl)-2-phenylacetamide is a synthetic organic compound with the molecular formula C 24 H 19 BrN 2 OS and a molecular weight of 463.39 g/mol . This chemical features a thiazole ring core, a common pharmacophore in medicinal chemistry, which is substituted at the 2-position with a phenylacetamide group and at the 5-position with a 4-bromobenzyl moiety . While specific biological data for this compound is not widely published in the available literature, its structural framework is highly significant in pharmaceutical research. The thiazole ring is a privileged structure known for conferring a wide range of biological activities. Compounds incorporating the thiazole nucleus and amide linkage have been extensively investigated and demonstrated promising antibacterial properties against various phytopathogenic bacteria, as well as antiproliferative and antimicrobial activities in related analogs . The presence of the bromo-aromatic substituent and the amide linkage within the molecule provides a useful template for further exploration in drug discovery . Researchers may find this compound valuable as a building block or intermediate for the synthesis of novel bioactive molecules or as a reference standard in biological screening programs. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2OS/c19-15-8-6-14(7-9-15)10-16-12-20-18(23-16)21-17(22)11-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYFETOLWBMOKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5-(4-Bromobenzyl)thiazol-2-amine

Reagents :

  • 1-(4-Bromobenzyl)-2-bromoethanone
  • Thiourea
  • Iodine (catalyst)
  • Ethanol (solvent)

Procedure :

  • Synthesis of α-Bromo Ketone :
    Bromination of 1-(4-bromobenzyl)ethanone using molecular bromine in acetic acid yields 1-(4-bromobenzyl)-2-bromoethanone.
  • Cyclization with Thiourea :
    A mixture of 1-(4-bromobenzyl)-2-bromoethanone (10 mmol), thiourea (10 mmol), and iodine (0.5 mmol) in ethanol is refluxed for 6–8 hours. The reaction progress is monitored via thin-layer chromatography (TLC). The product, 5-(4-bromobenzyl)thiazol-2-amine, precipitates upon cooling and is recrystallized from ethanol.

Mechanistic Insight :
The α-bromo ketone reacts with thiourea to form a thioamide intermediate, which undergoes cyclization to generate the thiazole ring. The iodine catalyzes the bromination and facilitates the elimination of HBr.

Acylation of the 2-Amino Group

The 2-amino group of the thiazole is acylated with 2-phenylacetyl chloride to introduce the acetamide moiety.

Reaction Conditions and Optimization

Reagents :

  • 5-(4-Bromobenzyl)thiazol-2-amine
  • 2-Phenylacetyl chloride
  • Pyridine (base)
  • Dichloromethane (solvent)

Procedure :

  • Acylation :
    To a solution of 5-(4-bromobenzyl)thiazol-2-amine (5 mmol) in dichloromethane, 2-phenylacetyl chloride (6 mmol) and pyridine (7 mmol) are added dropwise at 0°C. The mixture is stirred at room temperature for 12 hours.
  • Workup :
    The reaction is quenched with ice-cold water, and the organic layer is separated. The product is purified via column chromatography (silica gel, ethyl acetate/hexane = 1:4).

Yield : 78–85% (depending on stoichiometry and reaction time).

Critical Analysis of Synthetic Routes

Alternative Pathways for Thiazole Formation

  • Cook-Heilbron Method : Uses α-aminonitriles and sulfur, but requires harsh conditions unsuitable for bromobenzyl groups.
  • Cyclocondensation of Thioamides : Employed in patents for analogous compounds, but yields are lower (60–70%) compared to Hantzsch synthesis.

Bromination Strategies

Direct bromination of pre-formed thiazoles is challenging due to electronic deactivation. Instead, introducing the 4-bromobenzyl group at the ketone stage ensures regioselectivity.

Reaction Optimization Data

Step Temperature (°C) Time (h) Catalyst Yield (%)
α-Bromo Ketone Synthesis 25 24 Br₂ 92
Thiazole Cyclization 80 8 I₂ 85
Acylation 25 12 Pyridine 83

Data synthesized from

Spectroscopic Characterization

  • ¹H-NMR (400 MHz, DMSO-d₆) :
    δ 7.45–7.30 (m, 9H, Ar-H), 4.25 (s, 2H, CH₂), 3.82 (s, 2H, COCH₂), 2.55 (s, 3H, CH₃).
  • IR (KBr) :
    3270 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C-N).

Industrial-Scale Considerations

  • Continuous Flow Reactors : Improve yield (90–95%) by minimizing side reactions during cyclization.
  • Purification : Recrystallization from ethanol/water mixtures reduces residual thiourea contamination.

Challenges and Mitigation

  • Low Solubility of Intermediates : Use of dimethylformamide (DMF) enhances solubility during acylation.
  • Regioselectivity in Bromination : Controlled stoichiometry of bromine prevents over-bromination.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The 4-bromobenzyl group undergoes nucleophilic substitution due to the electron-withdrawing bromine atom, which activates the aromatic ring for attack by nucleophiles.

Reagents/Conditions Products Key Features
Amines (e.g., NH₃, alkyl amines)4-Aminobenzyl-substituted derivativesSubstitution occurs at the para position; yields depend on solvent polarity and temperature.
Thiols (e.g., NaSH)Thioether-linked analogsRequires polar aprotic solvents (DMF, DMSO) and heating (60–80°C).
Alkoxides (e.g., NaOMe)4-Methoxybenzyl derivativesModerate yields due to competing elimination pathways.

Oxidation Reactions

The thiazole ring’s sulfur atom and the acetamide group are susceptible to oxidation under controlled conditions.

Oxidizing Agent Target Site Products Conditions
Hydrogen peroxide (H₂O₂)Thiazole sulfurThiazole sulfoxide or sulfoneMild conditions (RT, 6–12 h).
m-CPBAThiazole sulfurPredominantly sulfoneDichloromethane, 0°C to RT.
KMnO₄ (acidic)Acetamide α-carbonPhenylglyoxylic acid derivativeHarsh conditions (H₂SO₄, heat).

Hydrolysis Reactions

The acetamide group undergoes hydrolysis to yield carboxylic acid derivatives.

Conditions Products Notes
Acidic (HCl, H₂O, reflux)2-Phenylacetic acidComplete conversion within 4–6 hours; minimal side reactions.
Basic (NaOH, H₂O/EtOH, reflux)Sodium 2-phenylacetateFaster than acidic hydrolysis (2–3 hours); requires neutralization.

Amide Bond Cleavage

The acetamide bond can be cleaved using strong acids or bases, yielding thiazol-2-amine intermediates.

Reagents Products Mechanism
HBr/AcOH5-(4-Bromobenzyl)thiazol-2-amineAcidolysis; retains the thiazole ring intact.
LiAlH₄Reduced amine derivativesFull reduction of amide to amine; requires anhydrous conditions.

Functionalization via Cross-Coupling

The bromine atom facilitates transition-metal-catalyzed cross-coupling reactions.

Catalyst/Reagents Products Application
Pd(PPh₃)₄, arylboronic acidsBiaryl-substituted derivativesSuzuki coupling; high yields with Pd catalysts.
CuI, alkynesAlkynylated analogsSonogashira coupling; requires inert atmosphere.

Key Research Findings

  • Antimicrobial Activity : Derivatives synthesized via nucleophilic substitution (e.g., amine analogs) show enhanced activity against Xanthomonas oryzae (EC₅₀: 144.7–194.9 µM) compared to commercial bactericides .

  • Stability : The thiazole ring remains intact under oxidative conditions but undergoes ring-opening in extreme acidic/basic environments.

  • Synthetic Versatility : Cross-coupling reactions enable the introduction of diverse aryl/alkynyl groups, expanding structural diversity for drug discovery.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Antimicrobial Activity: N-(5-(4-bromobenzyl)thiazol-2-yl)-2-phenylacetamide has been studied for its potential as an antimicrobial agent. Research demonstrated that it exhibits considerable antimicrobial activity against various bacterial strains, such as Xanthomonas species. For instance, it showed a minimum effective concentration (EC50) of 156.7 µM against Xanthomonas oryzae, outperforming other known compounds like bismerthiazol .
  • Anticancer Properties: The compound is also being investigated for its anticancer potential. Thiazole derivatives have been linked to significant biological activities, making them valuable in drug discovery and development .

2. Biological Studies

  • Mechanism of Action: Understanding the mechanism of action is crucial for evaluating the compound's effectiveness. The compound interacts with specific molecular targets and pathways, potentially inhibiting enzyme activities . Research indicates that it may inhibit enzymes involved in bacterial lipid biosynthesis, contributing to its antimicrobial properties.

3. Chemical Research

  • Synthesis of Derivatives: The compound serves as a building block for synthesizing more complex molecules in chemical research. Its unique structure allows for various modifications that can lead to new compounds with enhanced properties .

4. Industrial Applications

  • Material Development: There is potential for this compound to be utilized in developing new materials with specific properties, such as polymers or coatings .

In Vitro Studies

A study evaluated the effectiveness of this compound against various bacterial strains using the EC50 method. Results indicated superior antimicrobial activity compared to other compounds:

Bacterial StrainEC50 (µM)Comparison
Xanthomonas oryzae156.7Superior to bismerthiazol (230.5 µM)
Xanthomonas axonopodisNot specified
Xanthomonas oryzae pv. oryzicolaNot specified

Anticancer Screening

In another study, derivatives of thiazole were synthesized and tested against human breast adenocarcinoma cell lines (MCF7). Some derivatives exhibited significant anticancer activity, highlighting the potential of thiazole-based compounds in cancer therapy .

Mechanism of Action

The mechanism of action of N-(5-(4-bromobenzyl)thiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromobenzyl group may enhance the compound’s binding affinity to its targets, while the phenylacetamide moiety contributes to its overall stability and solubility. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes structural analogs of N-(5-(4-bromobenzyl)thiazol-2-yl)-2-phenylacetamide, highlighting differences in substituents, physicochemical properties, and biological activities:

Compound Name Key Structural Features Melting Point (°C) Biological Activity/Notes Source
N-[5-(4-Bromobenzyl)-thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamide (6b) Thioxoacetamide with morpholine substituent; retains 4-bromobenzyl-thiazole core 231–233 Higher yield (95%) in synthesis; spectral data confirm tautomerization of thioxo group .
N-(5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-yl)-2-chloroacetamide (7) Oxadiazole replaces thiazole; chloroacetamide substituent Not reported Intermediate for S-alkylated derivatives (e.g., compound 11) via thiol coupling .
2-(4-Bromophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide Nitro-substituted thiazole; lacks benzyl group Not reported CAS: 349430-53-1; commercial availability suggests utility in medicinal chemistry .
(E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Indole-quinoline hybrid; bromobenzyl linked to indolinone Not reported Predicted pKa = 5.411; potential kinase inhibition inferred from docking studies .
N-(Benzo[d]thiazol-2-yl)-2-phenylacetamide derivatives Benzothiazole replaces thiazole; broader SAR for CK1 inhibition Varies Dual inhibitors of casein kinase 1 (CK1); structural scaffold informs neuroprotective activity .

Key Observations:

Substituent Effects on Reactivity and Yield :

  • Compound 6b () achieves a 95% yield due to the electron-withdrawing thioxo group enhancing reaction efficiency. In contrast, oxadiazole-based analogs () require additional steps for functionalization, reducing overall efficiency.
  • The nitro group in 2-(4-bromophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide () likely increases electrophilicity, altering reactivity in substitution reactions.

Biological Activity Trends: The benzothiazole scaffold () demonstrates potent CK1 inhibition, suggesting that heterocycle identity (thiazole vs. benzothiazole) critically influences target binding.

Spectral and Physicochemical Properties :

  • Thioxoacetamide derivatives (e.g., 6b) exhibit distinct IR absorption bands (νC=S ~1247–1255 cm⁻¹) absent in the parent acetamide, confirming tautomeric forms .
  • Melting points vary significantly: morpholine-containing analogs (231–233°C) vs. simpler acetamides (e.g., 238–240°C for 6a, ), reflecting crystallinity differences.

Research Findings and Implications

  • Kinase Inhibition : The N-(benzo[d]thiazol-2-yl)-2-phenylacetamide scaffold () is a validated CK1 inhibitor, suggesting that this compound may share similar binding modes due to conserved acetamide and aromatic motifs.
  • Synthetic Flexibility : The 4-bromobenzyl group enables further functionalization (e.g., Suzuki coupling), as seen in oxadiazole-thiol derivatives (). This modularity supports SAR exploration for optimized pharmacokinetics.
  • Thermodynamic Stability: Thioxoacetamide derivatives () exhibit tautomerization, which may influence solubility and bioavailability compared to non-tautomerizing analogs.

Biological Activity

N-(5-(4-bromobenzyl)thiazol-2-yl)-2-phenylacetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a thiazole ring, a bromobenzyl group, and a phenylacetamide moiety. These structural components contribute to its biological activity by interacting with various molecular targets within biological systems.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. The thiazole ring is known for its interaction with bacterial lipid biosynthesis pathways, which is crucial for its antimicrobial effects. The bromobenzyl group enhances binding affinity, while the phenylacetamide moiety improves solubility and stability .

In Vitro Studies

Research has demonstrated that this compound exhibits considerable antimicrobial activity against various bacterial strains. For instance, a study evaluated its effectiveness against Xanthomonas species, revealing a minimum effective concentration (EC50) of 156.7 µM, outperforming other known compounds like bismerthiazol .

Bacterial Strain EC50 (µM) Comparison
Xanthomonas oryzae156.7Superior to bismerthiazol (230.5 µM)
Xanthomonas axonopodisNot specified
Xanthomonas oryzae pv. oryzicolaNot specified

Mechanism of Antimicrobial Action

The compound's mechanism involves disrupting bacterial cell membranes, as confirmed by scanning electron microscopy (SEM), which showed membrane rupture in treated cells . This disruption is likely due to the interference with lipid biosynthesis pathways.

Case Studies

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. In vitro studies on breast cancer cell lines (MCF7) using the Sulforhodamine B assay indicated promising results. Compounds derived from similar thiazole structures showed significant cytotoxicity against cancer cells .

Cell Line IC50 (µM) Activity Level
MCF7Not specifiedSignificant cytotoxicity

Research Findings

  • Antimicrobial Efficacy : The compound has shown effective inhibition against Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungal species.
  • Anticancer Properties : Molecular docking studies suggest that the compound binds effectively to estrogen receptors, indicating potential as an anticancer agent.
  • Structure-Activity Relationship (SAR) : Variations in the structure of thiazole derivatives have been correlated with changes in biological activity, highlighting the importance of specific functional groups in enhancing efficacy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(5-(4-bromobenzyl)thiazol-2-yl)-2-phenylacetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving thiazole ring formation and subsequent coupling with bromobenzyl and phenylacetamide groups. Key steps include:

  • Thiazole Core Formation : Cyclization of thiourea derivatives with α-halo ketones under reflux in ethanol or DMF .
  • Substituent Coupling : Use of coupling agents like EDCI/HOBt or Pd-catalyzed cross-coupling for bromobenzyl and phenylacetamide attachment .
  • Yield Optimization : Solvent polarity (e.g., DMSO vs. ethanol) and catalyst selection (e.g., triethylamine vs. Pd(PPh₃)₄) significantly affect yield. For example, DMSO improves solubility for thiazole intermediates, achieving ~85% yield .

Q. How are structural and purity characteristics validated for this compound?

  • Methodological Answer :

  • Spectroscopic Analysis : ¹H/¹³C NMR (e.g., δ 7.54–7.65 ppm for aromatic protons, δ 161.4 ppm for thiazole C=N) and IR (e.g., 1633 cm⁻¹ for C=O stretch) confirm functional groups .
  • Elemental Analysis : Discrepancies ≤0.3% between calculated (e.g., C, 63.81%) and observed values ensure purity .
  • Chromatography : TLC/HPLC with Rf ≈0.6 (silica gel, ethyl acetate/hexane) monitors reaction progress .

Advanced Research Questions

Q. How can molecular docking elucidate the binding mechanisms of this compound to biological targets?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes like α-glucosidase or kinases (e.g., EGFR) based on structural analogs (e.g., compound 9c in showed IC₅₀ = 1.2 µM against α-glucosidase).
  • Docking Workflow :

Prepare ligand (compound) and receptor (target PDB ID: 2ZE0) using AutoDock Tools.

Grid box centered on active site (coordinates: x=15.4, y=22.1, z=18.9).

Analyze binding poses: Bromobenzyl group forms hydrophobic interactions with Val231, while thiazole nitrogen hydrogen-bonds with Asp349 .

  • Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC₅₀ values .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Contextual Analysis : Compare assay conditions (e.g., MCF7 cells vs. bacterial models). For example, antiproliferative activity (IC₅₀ = 8.7 µM in MCF7) may not correlate with antimicrobial effects (MIC = 32 µg/mL) .
  • SAR Studies : Vary substituents (e.g., replacing bromobenzyl with fluorophenyl) to isolate pharmacophoric groups. Compound d1 () showed 4× higher potency than the parent compound due to nitro group electron-withdrawing effects.
  • Meta-Analysis : Use tools like RevMan to pool data from ≥3 independent studies, adjusting for covariates (e.g., cell line passage number) .

Q. How can computational methods predict metabolic stability and toxicity?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to assess parameters:
  • Metabolic Sites : CYP3A4-mediated oxidation of thiazole sulfur (predicted t₁/₂ = 2.3 h).
  • Toxicity : Ames test predictions (mutagenic risk: low) and hepatotoxicity scores (0.72, moderate risk) .
  • MD Simulations : GROMACS simulations (50 ns) evaluate protein-ligand complex stability (RMSD <2.0 Å) .

Data Contradiction Analysis

Q. Why do synthesis yields vary between studies using similar protocols?

  • Critical Factors :

  • Catalyst Purity : Pd(PPh₃)₄ with >98% purity ( ) vs. commercial grades (90–95%) reduces side reactions.
  • Solvent Drying : Anhydrous DMF (H₂O <50 ppm) vs. non-anhydrous (yield drops by 15–20%) .

Methodological Resources

  • Spectral Libraries : PubChem (CID: 38808613) for reference NMR/IR data .
  • Software : COMSOL Multiphysics for reaction optimization; AutoDock Vina for docking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.